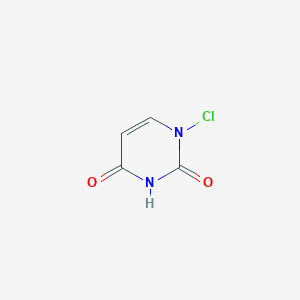
1-Chloropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure substituted with a chlorine atom at the 1-position and keto groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1-Chloropyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the chlorination of pyrimidine-2,4-dione using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Pyrimidine-2,4-dione
Reagents: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
1-Chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-aminopyrimidine-2,4(1H,3H)-dione or 1-alkoxypyrimidine-2,4(1H,3H)-dione can be formed.
Oxidation Products: Higher oxidation states of the pyrimidine ring.
Reduction Products: Reduced forms of the keto groups, potentially leading to hydroxyl derivatives.
科学的研究の応用
1-Chloropyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-chloropyrimidine-2,4(1H,3H)-dione depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their activity and downstream signaling pathways.
Chemical Reactivity: The presence of the chlorine atom and keto groups allows for versatile chemical modifications, enabling the compound to participate in various biochemical processes.
類似化合物との比較
Similar Compounds
2-Chloropyrimidine-4,6-dione: Similar structure but with chlorine at the 2-position.
1-Bromopyrimidine-2,4(1H,3H)-dione: Bromine substituent instead of chlorine.
1-Methylpyrimidine-2,4(1H,3H)-dione: Methyl group instead of chlorine.
Uniqueness
1-Chloropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chlorine atom at the 1-position allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
144441-86-1 |
|---|---|
分子式 |
C4H3ClN2O2 |
分子量 |
146.53 g/mol |
IUPAC名 |
1-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChIキー |
STEQWPADCGBGST-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)

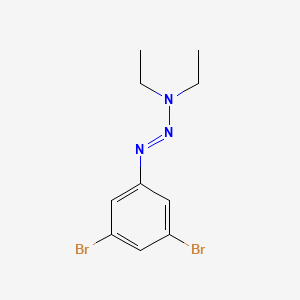
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
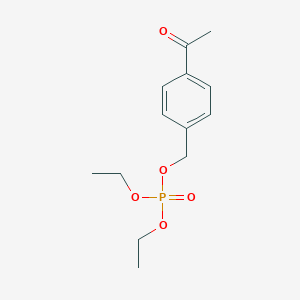
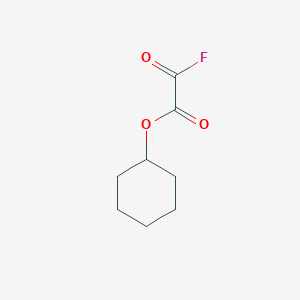
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
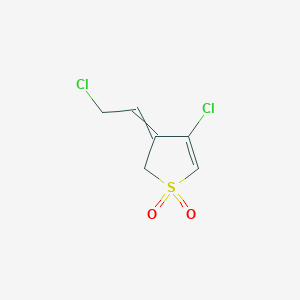
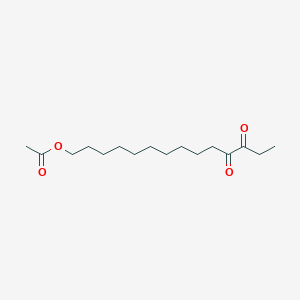
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
